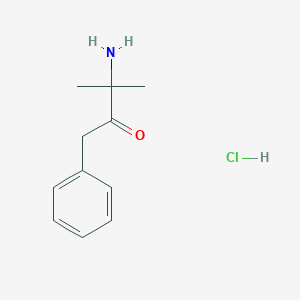
3-ethyl-5-formylbenzoic acid
Descripción general
Descripción
3-ethyl-5-formylbenzoic acid (EFA) is an organic compound with a molecular formula of C9H10O2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. EFA is a versatile compound that has a wide range of applications in both scientific research and industrial processes.
Aplicaciones Científicas De Investigación
Organic Synthesis
“3-ethyl-5-formylbenzoic acid” can be used in organic synthesis. The formyl group (-CHO) and the carboxylic acid group (-COOH) make it a versatile compound for various organic reactions .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position, which is the position next to the benzene ring . These reactions include free radical bromination and nucleophilic substitution .
Oxidation to Carboxylic Acid
The alkyl side chain of “3-ethyl-5-formylbenzoic acid” can be oxidized to a carboxylic acid functional group . This reaction can be carried out using an oxidizing agent like sodium dichromate in the presence of a proton source such as sulfuric acid .
Life Science Research
“3-ethyl-5-formylbenzoic acid” is used in life science research . It can be used in various fields such as cell biology, genomics, and proteomics .
Chromatography and Mass Spectrometry
This compound can be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify components in a mixture .
Biopharma Production
“3-ethyl-5-formylbenzoic acid” can be used in biopharma production . It can be used in the synthesis of pharmaceuticals and other bioactive compounds.
Propiedades
IUPAC Name |
3-ethyl-5-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWCPWBTSYYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)




![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)




